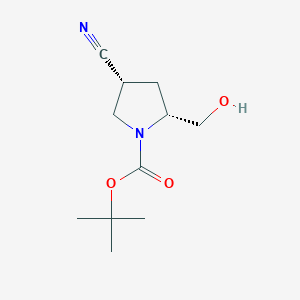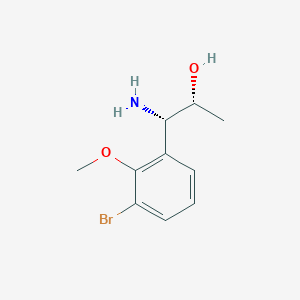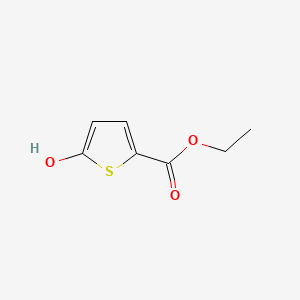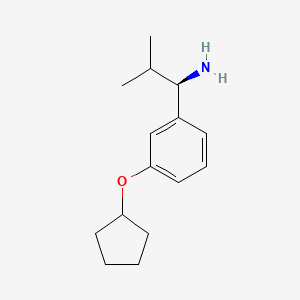
Tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate: is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyano group, and a hydroxymethyl group attached to a pyrrolidine ring. The presence of two chiral centers at positions 2 and 4 gives it specific stereochemical properties that are crucial for its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide or potassium cyanide.
Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.
Final Deprotection and Purification: The final compound is obtained by deprotecting the intermediate and purifying it through techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogenation catalysts are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols are used under mild to moderate conditions.
Major Products Formed
Oxidation: Carboxylic acids or their derivatives.
Reduction: Amines or their derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.
Mecanismo De Acción
The mechanism of action of tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The hydroxymethyl group can form hydrogen bonds, influencing the compound’s binding affinity to enzymes or receptors. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound has a similar structure but with a fluorine atom instead of a cyano group.
Tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate: This compound has a hydroxyl group instead of a hydroxymethyl group.
Uniqueness
Tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of both a cyano group and a hydroxymethyl group, which confer specific reactivity and binding properties. The combination of these functional groups with the chiral centers makes it a valuable compound in asymmetric synthesis and drug development.
Propiedades
Fórmula molecular |
C11H18N2O3 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-8(5-12)4-9(13)7-14/h8-9,14H,4,6-7H2,1-3H3/t8-,9+/m0/s1 |
Clave InChI |
HRHTUPLABYFOKC-DTWKUNHWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)C#N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1CO)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Cyclopentyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13039749.png)

![methyl (1S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13039756.png)
![Methyl 2-[4-(phenylmethoxycarbonylamino)-1-bicyclo[2.2.2]octanyl]acetate](/img/structure/B13039772.png)



![methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13039788.png)
![Benzyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13039798.png)




